molecular formula C8H4BrF2NS B3028593 2-(Bromodifluoromethyl)benzo[d]thiazole CAS No. 235781-28-9

2-(Bromodifluoromethyl)benzo[d]thiazole

Cat. No.: B3028593
CAS No.: 235781-28-9
M. Wt: 264.09
InChI Key: QCBOHSNZPINPFB-UHFFFAOYSA-N
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Description

Preamble on Organofluorine Chemistry and its Strategic Importance

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science and industry. nih.govworktribe.com Although fluorine is the 13th most abundant element in the Earth's crust, naturally occurring organofluorine compounds are exceptionally rare. worktribe.comwallenberg.org Consequently, the vast array of fluorinated molecules used in materials science, agrochemicals, and pharmaceuticals are synthetic, stemming from dedicated research that began accelerating dramatically during World War II. nih.govworktribe.com

The strategic importance of this field lies in the unique properties conferred by the fluorine atom. The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional stability to molecules. nih.govwallenberg.org This stability, combined with other fluorine-induced electronic effects, has made organofluorine compounds indispensable in the creation of high-performance materials like thermoplastics and elastomers, as well as essential medicines. nih.govnumberanalytics.com The continued development of more efficient and selective fluorination methods remains a primary focus of research, promising to unlock new applications and technological breakthroughs. numberanalytics.comnumberanalytics.com

The Unique Role of Fluorine in Modulating Molecular Properties for Synthetic and Medicinal Applications

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com In medicinal chemistry, the judicious placement of fluorine is a powerful strategy for optimizing drug candidates. nih.govacs.org Fluorine's high electronegativity and small size allow it to modify a molecule's characteristics in several beneficial ways. numberanalytics.com

One key application is enhancing metabolic stability. nih.govmdpi.com By replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation, chemists can block this pathway, thereby increasing the drug's half-life in the body. mdpi.com Furthermore, fluorine can influence a molecule's conformation, pKa, and membrane permeability, all critical factors in determining a drug's efficacy and pharmacokinetic profile. acs.orgnih.gov The introduction of fluorine can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions. nih.govbenthamscience.com These multifaceted effects have led to fluorine's inclusion in approximately 20% of all modern medicines, including treatments for cancer and depression. wallenberg.org

Benzothiazole (B30560) Scaffold: A Privileged Framework in Chemical Science

The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is given to molecular frameworks that can bind to a wide range of biological targets with high affinity, making them versatile starting points for drug discovery. nih.gov

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov The versatility of the benzothiazole core is due in part to the synthetic accessibility of its C-2 position, where various substituents can be introduced to modulate biological activity. benthamdirect.com This structural flexibility allows medicinal chemists to generate large libraries of compounds and explore structure-activity relationships to develop more potent and selective therapeutic agents. nih.gov Compounds incorporating this scaffold have been investigated for treating Alzheimer's disease and have shown promise as antifungal and anticancer agents, with some derivatives entering clinical trials. nih.govnih.govbenthamdirect.com

Contextualization of 2-(Bromodifluoromethyl)benzo[d]thiazole within Advanced Organofluorine and Heterocyclic Chemistry

This compound emerges as a significant reagent at the intersection of advanced organofluorine and heterocyclic chemistry. It combines the privileged benzothiazole scaffold with a reactive bromodifluoromethyl (CF2Br) group. This functional group is a valuable precursor for the introduction of the difluoromethyl (CF2H) moiety, which is of great interest in drug design. The CF2H group can act as a bioisostere for hydroxyl (OH) or thiol (SH) groups and can serve as a lipophilic hydrogen bond donor, properties that can enhance drug-receptor interactions. cas.cn

Research has demonstrated the utility of related compounds in novel chemical transformations. For instance, studies on the reactivity of 2-substituted benzothiazoles have led to the development of unprecedented methods for difluoromethylation. cas.cnacs.orgfigshare.comnih.gov Specifically, chemists have developed divergent strategies for either C-difluoromethylation (attaching the CF2H group to the carbon at the 2-position) or S-difluoromethylation (which involves a ring-opening of the benzothiazole) by selecting different difluoromethylating reagents. cas.cnacs.orgfigshare.com While not directly detailing the synthesis of this compound, this research underscores the chemical environment in which it operates. It is designed as a reagent to transfer the "CF2Br" or a subsequent "CF2" unit to other molecules, making it a valuable tool for synthesizing novel, complex fluorinated compounds that leverage the desirable properties of both the benzothiazole core and the difluoromethyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBOHSNZPINPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289386
Record name 2-(Bromodifluoromethyl)benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235781-28-9
Record name 2-(Bromodifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235781-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromodifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Bromodifluoromethyl Benzo D Thiazole

Condensation Cyclization Approaches: Direct Synthesis from Precursors

The most direct route to 2-(bromodifluoromethyl)benzo[d]thiazole involves the condensation and subsequent cyclization of 2-aminobenzenethiol with a suitable bromodifluoroacetylating agent. This approach builds the core heterocyclic structure in a single synthetic operation.

Synthesis from 2-aminobenzenethiol and Bromodifluoroacetic Acid

A key method for the preparation of this compound is the condensation cyclization reaction between 2-aminobenzenethiol and bromodifluoroacetic acid. mdpi.com This reaction proceeds by an initial acylation of the amino group of 2-aminobenzenethiol by bromodifluoroacetic acid, followed by an intramolecular cyclization involving the thiol group to form the thiazole (B1198619) ring. Subsequent dehydration then yields the final aromatic benzothiazole (B30560) product. This one-pot reaction provides an efficient pathway to the desired compound. mdpi.com The general mechanism for benzothiazole formation from 2-aminothiophenols and carbonyl compounds involves the formation of an imine thiophenol, which then cyclizes to a benzothiazolidine intermediate before being converted to the final benzothiazole. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the condensation cyclization can be significantly influenced by the choice of solvent and reaction conditions. For the synthesis of this compound from 2-aminobenzenethiol and bromodifluoroacetic acid, chlorobenzene (B131634) has been identified as an effective solvent. mdpi.com Conducting the reaction in chlorobenzene has been reported to produce the target compound in a high yield of 88%. mdpi.com The optimization of reaction conditions is a common strategy to improve yields in benzothiazole synthesis. For instance, various catalysts and solvent systems, including green chemistry approaches, have been explored for the condensation of 2-aminothiophenol (B119425) with aldehydes and carboxylic acids to enhance reaction rates and yields. ekb.egmdpi.comorganic-chemistry.org While specific optimization data for this particular reaction is limited in the provided search results, the high yield reported suggests that chlorobenzene provides a favorable environment for the reaction to proceed efficiently. mdpi.com

Post-Functionalization Strategies: Bromination of Difluoromethylated Benzothiazoles

An alternative synthetic route involves the introduction of the bromine atom at a later stage, specifically through the bromination of a pre-synthesized 2-(difluoromethyl)benzo[d]thiazole (B91472) intermediate. This strategy is useful when the difluoromethylated precursor is more readily accessible.

Photolytic Bromination with N-Bromosuccinimide (NBS)

Photolytic bromination using N-Bromosuccinimide (NBS) is a well-established method for the halogenation of activated C-H bonds, such as those in benzylic positions. This free-radical chain reaction is typically initiated by light or a radical initiator. While direct evidence for the photolytic bromination of 2-(difluoromethyl)benzo[d]thiazole is not explicitly detailed in the provided search results, the principles of such reactions are widely applied in organic synthesis. For example, NBS has been used for the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester in the presence of a radical initiator, demonstrating its utility in halogenating positions adjacent to aromatic rings. researchgate.net The use of NBS for bromination is considered a milder alternative to using molecular bromine. utm.myresearchgate.net

Scope and Limitations of Halogenation Techniques for Benzothiazole Derivatives

The halogenation of benzothiazole derivatives is a versatile method for introducing functional handles for further chemical transformations. N-halosuccinimides, particularly N-bromosuccinimide (NBS), are commonly employed for this purpose. nih.gov The reactivity and regioselectivity of the halogenation can be influenced by the reaction conditions and the nature of the substituents on the benzothiazole ring. For instance, NBS has been used in the preparation of 2-arylbenzothiazoles from thiobenzanilides under mild conditions. nih.gov The combination of NBS with a bromide source can significantly improve the yield of some oxidative cyclization reactions leading to benzothiazoles. nih.gov However, the scope of these reactions can be limited by the electronic properties of the substrate. For example, the presence of strong electron-withdrawing groups on the benzothiazole ring might deactivate it towards electrophilic halogenation. Computational studies have shown that Lewis basic additives can interact with NBS to increase the electrophilic character of the bromine atom, potentially enhancing its reactivity towards less reactive aromatic systems. nsf.gov

Related Synthetic Routes for Bromodifluoromethylated Thiazole Systems

The synthetic strategies for preparing this compound can be contextualized within the broader field of thiazole synthesis. Various methods have been developed for the construction of the thiazole ring, often involving multicomponent reactions or the cyclization of functionalized precursors. For instance, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides has been developed for the synthesis of thiazoles. researchgate.net Other approaches include the reaction of thiosemicarbazides with chloroacetone (B47974) to yield trisubstituted thiazoles. nih.gov Brønsted acid-promoted reactions using sulfur powder as the sulfur source have also been reported for the synthesis of bis-substituted thiazoles from benzylamines and acetophenones. rsc.org These related synthetic methodologies highlight the diverse chemical transformations available for the construction of thiazole and brominated thiazole derivatives. researchgate.net

Interactive Data Table: Synthesis of this compound

MethodReactantsSolventYieldReference
Condensation Cyclization2-aminobenzenethiol, Bromodifluoroacetic acidChlorobenzene88% mdpi.com

Utility of 1,3-Dibromo-1,1-difluoro-2-propanone as a Synthetic Synthon

A key development in the synthesis of bromodifluoromethyl-substituted thiazoles has been the use of 1,3-dibromo-1,1-difluoro-2-propanone as a versatile building block. This synthon provides a direct route to introduce the bromodifluoromethyl group at the C4 position of the thiazole ring.

Researchers have developed a protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone and demonstrated its utility in reactions with aromatic amines and sodium thiocyanate. This one-pot reaction proceeds to afford a variety of 4-(bromodifluoromethyl)-N-arylthiazol-2-amines. The reaction is notable for its chemoselectivity and provides access to compounds that are precursors for further chemical transformations, such as Br/F exchange reactions, which are particularly useful in the field of radiopharmaceutics.

The scope of this methodology has been explored with various substituted anilines, showcasing its tolerance to different functional groups on the aromatic ring. The yields of the resulting 2-amino-4-(bromodifluoromethyl)thiazoles are generally moderate to good.

Table 1: Synthesis of 4-(Bromodifluoromethyl)-N-arylthiazol-2-amines
EntryAryl GroupProductYield (%)
14-Methoxyphenyl4-(Bromodifluoromethyl)-N-(4-methoxyphenyl)thiazol-2-amine75
24-Chlorophenyl4-(Bromodifluoromethyl)-N-(4-chlorophenyl)thiazol-2-amine68
34-Fluorophenyl4-(Bromodifluoromethyl)-N-(4-fluorophenyl)thiazol-2-amine72
4p-Tolyl4-(Bromodifluoromethyl)-N-(p-tolyl)thiazol-2-amine80
5PhenylN-phenyl-4-(bromodifluoromethyl)thiazol-2-amine70

Hantzsch-Type Methodologies for 4-Bromodifluoromethyl Thiazoles

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. synarchive.com The methodology utilizing 1,3-dibromo-1,1-difluoro-2-propanone can be considered a Hantzsch-type approach for the synthesis of 4-bromodifluoromethyl thiazoles.

In this specific application, 1,3-dibromo-1,1-difluoro-2-propanone serves as the α,α'-dihalogenated ketone precursor. The reaction with an in situ generated thiourea, formed from an aromatic amine and sodium thiocyanate, leads to the formation of the 2-amino-4-(bromodifluoromethyl)thiazole ring system. This multicomponent reaction provides a straightforward and efficient route to these fluorinated heterocycles.

The general mechanism of the Hantzsch synthesis involves the initial formation of a C-S bond between the thioamide sulfur and the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dibromo-1,1-difluoro-2-propanone in this context represents a novel adaptation of this century-old reaction to access a modern class of fluorinated compounds.

Mechanistic Investigations into the Formation and Reactivity of 2 Bromodifluoromethyl Benzo D Thiazole

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(Bromodifluoromethyl)benzo[d]thiazole is a critical first step in its utilization. Understanding the mechanisms of its formation allows for the optimization of reaction conditions and the potential development of more efficient synthetic routes.

Proposed Mechanisms for Condensation Cyclization Reactions

The primary route for the synthesis of this compound involves the condensation cyclization of 2-aminothiophenol (B119425) with bromodifluoroacetic acid. mdpi.com This reaction is a specific example of a broader class of reactions used to form the benzothiazole (B30560) core. researchgate.netindexcopernicus.com

The proposed mechanism for this transformation is initiated by a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of bromodifluoroacetic acid. This is followed by the elimination of a water molecule to form an intermediate Schiff base. Subsequent intramolecular cyclization occurs through the attack of the thiol group onto the imine carbon. Finally, an oxidation step, often facilitated by air, leads to the aromatic benzothiazole ring system. ekb.eg The general mechanism is outlined below:

Nucleophilic Attack: The nitrogen atom of 2-aminothiophenol attacks the electrophilic carbonyl carbon of bromodifluoroacetic acid.

Dehydration: A molecule of water is eliminated to form a key imine intermediate.

Intramolecular Cyclization: The sulfur atom of the thiol group attacks the imine carbon, leading to the formation of a dihydrobenzothiazole ring.

Oxidation: The dihydrobenzothiazole intermediate is oxidized to the final aromatic this compound product.

This condensation cyclization approach is a robust and widely employed method for the synthesis of a variety of 2-substituted benzothiazoles. nih.govmdpi.com

Radical Pathways in Bromodifluoromethylation Processes

While the synthesis of the benzothiazole core proceeds through a condensation mechanism, the introduction of the bromodifluoromethyl group can also involve radical pathways, particularly in related bromodifluoromethylation reactions of various substrates. researchgate.net The C-Br bond in this compound is susceptible to homolytic cleavage, which can be initiated by various means, including heat, light, or radical initiators.

This susceptibility to form a difluoromethyl radical makes this compound a valuable reagent in radical chemistry. The generated difluoromethyl radical can then participate in a variety of transformations, including addition to alkenes and arenes, allowing for the introduction of the difluoromethyl group into a wide range of organic molecules.

Role as a Difluoromethylene Radical Source in Chemical Transformations

A key aspect of the reactivity of this compound is its ability to serve as a precursor to the difluoromethylene radical (•CF2H). This highly reactive intermediate is a valuable tool for the introduction of the difluoromethyl group, a moiety known to impart favorable properties to bioactive molecules. researchgate.net

Generation of Difluoromethyl Radicals via Metal Catalysis or Single Electron Transfer

This compound is considered an ideal source of the benzothiazolyl difluoromethylene radical through processes involving metal catalysis or single electron transfer (SET). mdpi.com Metal catalysts, such as copper, can facilitate the reductive cleavage of the carbon-bromine bond to generate the difluoromethyl radical. mdpi.com

The general mechanism for metal-catalyzed radical generation involves the following steps:

Oxidative Addition: The metal catalyst undergoes oxidative addition to the C-Br bond of this compound.

Homolytic Cleavage: The resulting organometallic intermediate undergoes homolytic cleavage to release the difluoromethyl radical and a metal-halide species.

Radical Reaction: The generated difluoromethyl radical participates in the desired chemical transformation.

Catalyst Regeneration: The metal catalyst is regenerated in a subsequent step to complete the catalytic cycle.

Alternatively, single electron transfer from a suitable reductant can also induce the cleavage of the C-Br bond, leading to the formation of the difluoromethyl radical and a bromide anion. This process is often employed in photoredox catalysis. nih.gov

Photoredox Catalysis for Difluoromethyl Radical Generation from 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole (B14084229) Analogs

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.govrsc.org While this compound itself can be a source of difluoromethyl radicals, related analogs such as 2-((bromodifluoromethyl)sulfonyl)benzo[d]thiazole have also been investigated as radical precursors. researchgate.net

In a typical photoredox catalytic cycle, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer event with the sulfonyl-containing benzothiazole analog. nih.gov This electron transfer can lead to the fragmentation of the molecule and the generation of a difluoromethyl radical. The process can be summarized as follows:

Photoexcitation: A photocatalyst absorbs visible light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the 2-((bromodifluoromethyl)sulfonyl)benzo[d]thiazole analog.

Fragmentation: The resulting radical anion undergoes fragmentation, cleaving the C-S or S-C bond to release a difluoromethyl radical and a sulfinate anion.

Radical Reaction and Catalyst Regeneration: The difluoromethyl radical then reacts with a substrate, and the photocatalyst is returned to its ground state to complete the catalytic cycle.

This photoredox approach offers a mild and efficient method for generating difluoromethyl radicals, enabling a wide range of synthetic transformations, including the difluoromethylation of alkenes and heterocycles. nih.govbeilstein-journals.orgnih.gov The use of sulfone-based precursors has expanded the toolbox for radical fluoroalkylation reactions. cam.ac.uk

Transformational Chemistry and Derivatization of 2 Bromodifluoromethyl Benzo D Thiazole

Radical-Mediated Coupling and Functionalization Reactions

2-(Bromodifluoromethyl)benzo[d]thiazole is an effective precursor for generating the benzothiazol-2-yldifluoromethyl radical (BtCF₂•) through single-electron transfer (SET) processes, often facilitated by metallic promoters or catalysts. This radical intermediate is the cornerstone of its derivatization chemistry, engaging in a range of coupling and functionalization reactions.

Arylation Reactions

The generation of the benzothiazol-2-yldifluoromethyl radical suggests its potential application in arylation reactions. However, based on the reviewed literature, direct intermolecular arylation reactions involving the coupling of this specific radical with aromatic partners are not extensively documented. Most arylation studies involving the benzothiazole (B30560) scaffold focus on the direct C-H arylation of the benzothiazole ring itself, rather than utilizing the bromodifluoromethyl group as a reactive handle for introducing aryl substituents.

Alkylation Reactions

A significant application of this compound is in radical-mediated alkylation reactions, particularly the addition to activated alkenes. Copper-catalyzed conjugate addition reactions with substrates like arylidenemalononitriles and para-quinone methides (p-QMs) have been successfully developed. mdpi.comresearchgate.net

The proposed mechanism for this transformation begins with a copper catalyst initiating a single electron transfer to this compound, which leads to the formation of the key benzothiazol-2-yldifluoromethyl radical and the loss of a bromide anion. mdpi.com This radical then undergoes a conjugate addition to the activated olefin. The resulting radical intermediate is subsequently reduced by a copper(I) species to form an anionic intermediate, which, after protonation, yields the final alkylated product. mdpi.com

These reactions provide a direct method for synthesizing complex molecules containing the gem-difluoroalkylated benzothiazole motif. The scope of the reaction is broad, accommodating various substituents on the aromatic rings of the alkene substrates. mdpi.com

Alkene SubstrateCatalyst SystemSolventTemperatureYield (%)Reference
2-benzylidenemalononitrileCuI / Cu / 1,10-PhenanthrolineNMP80 °C81 mdpi.com
2-(4-methylbenzylidene)malononitrileCuI / Cu / 1,10-PhenanthrolineNMP80 °C86 mdpi.com
2-(4-chlorobenzylidene)malononitrileCuI / Cu / 1,10-PhenanthrolineNMP80 °C83 mdpi.com
2-(4-bromobenzylidene)malononitrileCuI / Cu / 1,10-PhenanthrolineNMP80 °C66 mdpi.com
para-Quinone Methide (Aryl-substituted)Cu(OAc)₂ / Cu / DIPEANMP100 °C62-66 mdpi.com

Oxygen/Sulfur Substitution Reactions

While the generation of the benzothiazol-2-yldifluoromethyl radical from this compound is well-established, its direct interception via substitution reactions with simple oxygen or sulfur nucleophiles (e.g., alkoxides, phenoxides, or thiolates) to replace the bromine atom is not a prominently reported pathway in the surveyed literature. The reactivity of the compound is dominated by processes initiated by single-electron transfer to form the radical, which then preferentially engages in addition reactions to unsaturated systems rather than direct substitution with heteroatom nucleophiles.

Copper-Promoted Reactions, exemplified by reaction with Diphenyl Diselenide

A key example of the synthetic utility of this compound is its copper-promoted reaction with diphenyl diselenide. This reaction serves as an efficient method for introducing a phenylselenyl group onto the difluoromethyl carbon, yielding 2-[difluoro(phenylselenyl)methyl]benzo[d]thiazole. The transformation is promoted by the use of one equivalent of copper powder and proceeds effectively to give the desired product in high yield.

The reaction is typically carried out by heating a mixture of this compound, diphenyl diselenide, and copper powder in a suitable solvent such as dry dimethylformamide (DMF).

ReactantPromoterSolventTemperatureTimeYield (%)
Diphenyl DiselenideCu powderDMF100 °C3 h82

SRN1 Reactions

The radical-nucleophilic aromatic substitution (SRN1) mechanism is a chain reaction initiated by the single-electron reduction of a substrate to form a radical anion, which then expels a leaving group to generate a radical. wikipedia.org This radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting substrate. wikipedia.org

The chemistry of this compound is consistent with the fundamental principles of an SRN1-type process. The initial step in its documented reactions is the formation of the benzothiazol-2-yldifluoromethyl radical via single-electron transfer, which is the key initiating step of the SRN1 mechanism. mdpi.com The subsequent addition of this radical to nucleophilic partners, such as activated alkenes, mirrors the propagation steps of this pathway. However, classic SRN1 reactions of this compound with typical carbon nucleophiles like enolates or nitrogen nucleophiles such as sodium amide have not been specifically detailed in the reviewed scientific literature.

Aldol Reactions

Aldol reactions traditionally involve the nucleophilic addition of an enolate to a carbonyl compound. This compound does not possess the structural features required to participate in a classic Aldol reaction, as it is neither a carbonyl compound nor can it readily form an enolate. Furthermore, investigations into Aldol-type reactions, which might involve the trapping of the benzothiazol-2-yldifluoromethyl radical by an enolate or a related nucleophile, have not yielded documented examples in the surveyed literature. Therefore, this class of reaction is not considered a viable transformation for this particular compound.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the benzothiazole ring itself can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, these typically involve functionalization of the benzene (B151609) ring portion of the molecule (e.g., at a bromo- or iodo-substituted position).

The reactivity of the C(sp³)-Br bond within the 2-(bromodifluoromethyl) moiety in traditional palladium-catalyzed cross-coupling reactions is less explored. The high electronegativity of the adjacent fluorine atoms significantly influences the nature of the C-Br bond. However, related transformations involving the generation of a 2-(benzo[d]thiazol-2-yl)difluoromethyl radical from this compound suggest its potential as a partner in radical-based coupling processes. For instance, photoredox/nickel dual catalysis has emerged as a powerful platform for coupling sp³-hybridized carbon centers, including alkyltrifluoroborates, with aryl bromides, showcasing the expanding capabilities of cross-coupling methodologies to include challenging substrates. nih.gov While direct Suzuki-Miyaura coupling of the bromodifluoromethyl group is not widely reported, the development of novel catalytic systems continues to broaden the scope of possible transformations. nih.govnih.govresearchgate.net

Table 1: Overview of Common Cross-Coupling Reactions on Heterocyclic Systems
Reaction TypeCoupling PartnersTypical CatalystGeneral Application
Suzuki-MiyauraOrganoboron compound + OrganohalidePalladium complex (e.g., Pd(dppf)Cl₂)C(sp²)-C(sp²) bond formation
HeckAlkene + OrganohalidePalladium complex (e.g., Pd(OAc)₂)Vinylation of aryl halides
SonogashiraTerminal alkyne + OrganohalidePalladium complex and Copper co-catalystAlkynylation of aryl halides

(Di)functionalization of Alkenes and Alkyne Derivatives

This compound serves as an effective precursor for the generation of the 2-(benzo[d]thiazol-2-yl)difluoromethyl radical, which can engage in the difunctionalization of unsaturated carbon-carbon bonds. mdpi.comnih.gov This approach allows for the simultaneous introduction of the benzothiazolyldifluoromethyl group and another functional group across an alkene or alkyne.

A notable example is the copper-catalyzed difunctionalization of alkenes. These reactions proceed via a radical mechanism where the 2-(benzo[d]thiazol-2-yl)difluoromethyl radical adds to the C=C double bond, followed by the introduction of a second group. nih.gov Similarly, alkynes can undergo difunctionalization to produce difluoromethylated benzothiophenes, highlighting the versatility of this methodology for constructing complex heterocyclic systems under mild, visible-light-mediated conditions. researchgate.netbohrium.com

Table 2: Examples of Alkene Difunctionalization Reactions
Reaction TypeRadical SourceAlkene/Alkyne TypeResulting Product ClassReference
OxyazidationPINO radicalStyrenes2-Azido-2-(phenylethoxy)isoindolinones mdpi.com
ChlorotrifluoromethylthiolationCF₃SO₂ClTerminal Alkenes/Alkynesβ-Chloro trifluoromethyl sulfides nih.gov
Difluoromethylative HeteroarylationHCF₂SO₂NaUnactivated AlkenesDifluoromethylated heteroaryl compounds bohrium.com
SulfonylheteroarylationSulfonyl radicalAlkenesβ-Sulfonyl heteroaryl compounds mdpi.com

Nucleophilic and Electrophilic Transformations Involving the Bromodifluoromethyl Moiety

The reactivity of this compound is characterized by the interplay between the benzothiazole ring and the bromodifluoromethyl group. The C-2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that has been explored for various 2-substituted benzothiazoles with C-, N-, O-, and S-nucleophiles. cas.cn However, the presence of the bromodifluoromethyl group introduces additional reaction pathways, primarily involving the substitution of the bromine atom.

Halogen exchange, often referred to as the Finkelstein reaction, is a process where one halogen atom is replaced by another. wikipedia.org In the context of this compound, the exchange of the bromine atom for fluorine would yield 2-(trifluoromethyl)benzo[d]thiazole. Such transformations are typically equilibrium reactions, driven to completion by using a large excess of the halide source or by the precipitation of the resulting metal bromide salt. wikipedia.org

While classic Finkelstein conditions are common for alkyl halides, modifications are often needed for more complex substrates. For C(sp³)-Br bonds activated by adjacent electron-withdrawing groups, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) have proven effective for bromine-fluorine exchange under mild conditions. nih.gov Metal-mediated methods, employing palladium or nickel catalysts, have also been developed for halogen exchange on aryl halides and could potentially be adapted for substrates like the title compound. nih.gov

The bromine atom in the bromodifluoromethyl group is susceptible to nucleophilic displacement by various heteroatom nucleophiles. The reaction of the analogous compound, 2-(bromodifluoromethyl)benzoxazole, has been shown to proceed with anions derived from heterocyclic thiols (e.g., benzothiazole-2-thiol) and phenolic compounds. These reactions typically occur under basic conditions, where the deprotonated thiol or phenol (B47542) acts as the active nucleophile, attacking the carbon of the bromodifluoromethyl group to displace the bromide ion. This provides a direct route to novel thioether and ether derivatives, respectively, tethered to the difluoromethylbenzothiazole scaffold.

Truce-Smiles Rearrangement Reactions

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. More recently, radical versions of this rearrangement have gained prominence. nih.govresearchgate.net These reactions are often initiated by the addition of a radical to an unsaturated system, which then triggers an intramolecular ipso-addition of a transient nucleophile onto an aromatic ring, followed by elimination and rearomatization.

A significant application involving a close analog of the title compound is the Cu(0)-promoted Truce-Smiles rearrangement. researchgate.netnih.gov In this process, 2-bromodifluoromethyl-1,3-benzodiazole is used to generate a difluoromethyl radical. This radical adds to an N-alkyl-N-(arylsulfonyl)methacrylamide, initiating a cascade that includes a radical-polar crossover, a 1,4-aryl migration (the Truce-Smiles step), and extrusion of sulfur dioxide. This sophisticated cascade reaction results in the formation of α-aryl-β-difluoromethylene amides, demonstrating a powerful method for aryl-difluoromethylenation of carbon-carbon double bonds. nih.gov This highlights the potential of this compound to serve as a precursor in similar radical-initiated rearrangement cascades.

Table 3: Mechanistic Steps in a Radical Truce-Smiles Rearrangement Cascade
StepDescriptionKey Intermediate
1. Radical GenerationSingle electron transfer to the C-Br bond to form a difluoromethyl radical.2-(Benzo[d]thiazol-2-yl)difluoromethyl radical
2. Radical AdditionThe generated radical adds to a C=C double bond of a tethered substrate.Alkyl radical intermediate
3. Radical-Polar CrossoverOxidation or reduction of the radical to form an anionic or cationic species.Carbanion or carbocation
4. Intramolecular Attack (Smiles Rearrangement)The newly formed nucleophilic center attacks an ipso-position of a tethered aryl ring.Meisenheimer-type complex
5. Elimination/RearomatizationExpulsion of a leaving group (e.g., SO₂) to restore aromaticity.Final rearranged product

Spectroscopic Characterization and Structural Analysis of 2 Bromodifluoromethyl Benzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(bromodifluoromethyl)benzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular framework. mdpi.com

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the fused benzene (B151609) ring. mdpi.com The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals for the four aromatic protons, indicating an unsymmetrical substitution pattern on the benzothiazole (B30560) core. mdpi.comnih.gov

Analysis of a 400 MHz spectrum in CDCl₃ shows a doublet at 8.19 ppm (J = 8.0 Hz) and another at 7.96 ppm (J = 8.0 Hz). mdpi.com These signals are attributed to the protons ortho to the thiazole (B1198619) nitrogen and sulfur atoms, respectively, which are deshielded by the electron-withdrawing nature of the heterocyclic ring. Two multiplets observed between 7.51 and 7.62 ppm correspond to the remaining two protons on the benzene ring. mdpi.com The coupling constants and splitting patterns are crucial for assigning each proton to its specific position on the benzothiazole ring system. mdpi.comresearchgate.net

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. mdpi.com
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.19Doublet (d)8.01HAromatic H
7.96Doublet (d)8.01HAromatic H
7.62–7.58Multiplet (m)-1HAromatic H
7.56–7.51Multiplet (m)-1HAromatic H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of this compound, signals for all eight carbon atoms can be observed. mdpi.com The carbon atom of the bromodifluoromethyl (-CBrF₂) group is particularly informative; it appears as a triplet at 113.4 ppm with a large coupling constant (J = 300.0 Hz) due to the influence of the two directly attached fluorine atoms. mdpi.com

The carbon atom at the 2-position of the benzothiazole ring (C2), to which the -CBrF₂ group is attached, resonates as a triplet at 162.1 ppm with a smaller coupling constant (J = 30.0 Hz). mdpi.com The remaining six signals correspond to the carbons of the benzo-fused ring, with chemical shifts appearing at 151.8, 135.2, 127.4, 127.3, 125.0, and 122.0 ppm. mdpi.com The precise assignment of these aromatic carbons can be further confirmed using two-dimensional NMR techniques like HSQC and HMBC. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. mdpi.com
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JC-F, Hz)Assignment
162.1Triplet (t)30.0C2 (Benzothiazole ring)
151.8--Aromatic C
135.2--Aromatic C
127.4--Aromatic C
127.3--Aromatic C
125.0--Aromatic C
122.0--Aromatic C
113.4Triplet (t)300.0-CBrF₂

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, the two fluorine atoms of the -CBrF₂ group are chemically and magnetically equivalent. mdpi.com Consequently, the ¹⁹F NMR spectrum (recorded at 376 MHz in CDCl₃) displays a single, sharp signal (singlet) at -43.31 ppm. mdpi.com

In certain derivatives, the situation can be more complex. For instance, in chiral environments or in molecules where rotation around a bond is restricted, the two fluorine atoms of a difluoromethyl group can become diastereotopic. researchgate.netsemanticscholar.org This would result in two separate signals, each potentially split into a doublet by the other fluorine, a phenomenon known as geminal F-F coupling. mdpi.com For example, in the derivative 2-(2-(benzo[d]thiazol-2-yl)-2,2-difluoro-1-phenylethyl)malononitrile, the two fluorine atoms are diastereotopic and exhibit two distinct signals at -87.11 ppm and -94.67 ppm, each appearing as a doublet with a large coupling constant of 270.7 Hz. mdpi.com

Table 3: ¹⁹F NMR Spectral Data for this compound in CDCl₃. mdpi.com
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-43.31Singlet (s)2F-CBrF₂

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. mdpi.com The molecular structure of this compound has been verified using this method, typically with an electrospray ionization (ESI) source on an Orbitrap mass spectrometer. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact elemental composition (C₈H₄BrF₂NS) can be confirmed, distinguishing it from any other isomers or compounds with the same nominal mass. This technique is a crucial final step in the characterization of newly synthesized compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The structure of this compound was confirmed using IR spectroscopy. mdpi.com The spectrum exhibits characteristic absorption bands that correspond to the various bonds and structural motifs within the molecule.

Key expected vibrations for the benzothiazole ring system include C=N stretching, typically seen around 1550-1615 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov Aromatic C-H stretching bands are expected above 3000 cm⁻¹. nih.govresearchgate.net The presence of the difluoromethyl group would be indicated by strong C-F stretching absorptions, which typically appear in the region of 1100-1300 cm⁻¹.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group/Moiety
>3000StretchingAromatic C-H
1550-1615StretchingC=N (Thiazole ring)
1450-1600StretchingC=C (Aromatic ring)
1100-1300StretchingC-F

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography of Related Benzothiazoles)

While NMR, MS, and IR spectroscopy provide conclusive evidence for the chemical structure and connectivity of a molecule in a fluid state, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.gov

Computational and Theoretical Insights into 2 Bromodifluoromethyl Benzo D Thiazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of 2-(bromodifluoromethyl)benzo[d]thiazole. scirp.orgmdpi.com Although specific computational studies on this exact molecule are not extensively detailed in public literature, its electronic characteristics and reactivity can be reliably predicted by analyzing the benzothiazole (B30560) framework and the potent effects of the -CF2Br substituent. mdpi.comugm.ac.id

The electronic structure is dominated by the aromatic benzothiazole core and the strongly electron-withdrawing bromodifluoromethyl group. This substituent significantly influences the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net The high electronegativity of the fluorine and bromine atoms pulls electron density away from the heterocyclic ring, which is expected to lower the energy levels of both the HOMO and LUMO. sciencepub.net

A key predictor of chemical reactivity is the HOMO-LUMO energy gap (ΔE). mdpi.com A smaller gap typically signifies lower kinetic stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Studies on analogous benzothiazole derivatives have shown that electron-withdrawing substituents, such as trifluoromethyl (-CF3), effectively reduce this energy gap. mdpi.com Consequently, the -CF2Br group in this compound is predicted to result in a relatively small HOMO-LUMO gap, rendering the molecule reactive. mdpi.comsciencepub.net

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's chemical behavior. mdpi.comscirp.org These parameters include chemical hardness (η), softness (σ), and the electrophilicity index (ω). mdpi.com The anticipated low HOMO-LUMO gap suggests that this compound is a "soft" molecule, which is consistent with its observed reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for visualizing reactive sites. scirp.org For this molecule, an MEP map would likely show a region of negative electrostatic potential (electron-rich) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their nucleophilic character. Conversely, a positive potential (electron-poor) region would be concentrated around the carbon of the -CF2Br group and the hydrogen atoms of the benzene (B151609) ring, highlighting sites susceptible to nucleophilic attack. scirp.org

ParameterPredicted Property for this compoundSignificance in Reactivity
EHOMORelatively Low EnergyIndicates the molecule's capacity to donate electrons; higher values suggest better donor capability. sciencepub.net
ELUMORelatively Low EnergyIndicates the molecule's capacity to accept electrons; lower values suggest better acceptor capability. researchgate.net
HOMO-LUMO Gap (ΔE)SmallA smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.comsciencepub.net
Chemical Hardness (η)LowHard molecules have a large energy gap; soft molecules have a small gap and are more reactive. mdpi.com
Electrophilicity Index (ω)HighMeasures the propensity of a species to accept electrons; a high value indicates a good electrophile. scirp.org

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound. The compound is primarily recognized as an efficient precursor to the benzothiazol-2-yl-difluoromethyl radical. This transformation is central to its synthetic utility.

The predominant reaction pathway begins with a single-electron transfer (SET) to the molecule. This process, often facilitated by a metal catalyst or a chemical reductant, targets the carbon-bromine bond. Computational models can map the energy profile of this electron transfer and the subsequent bond cleavage. The transition state for the C-Br bond scission would be characterized by an elongated bond distance and the localization of spin density on the bromine and the difluoromethyl carbon.

Once formed, the benzothiazol-2-yl-difluoromethyl radical is a key intermediate that can participate in a variety of subsequent reactions. Mechanistic modeling can explore the transition states and energy barriers for these downstream processes, including:

Addition to Alkenes and Alkynes: Modeling the radical's addition to π-systems helps predict regioselectivity and stereoselectivity.

Arylation and Cross-Coupling Reactions: Computational studies can simulate the interaction of the radical with arylating agents or in metal-catalyzed cross-coupling cycles, providing insight into the thermodynamics and kinetics of C-C bond formation.

Substitution Reactions: Pathways involving the reaction of the radical with nucleophiles can also be modeled to understand its behavior in substitution chemistry.

These theoretical models not only support experimental observations but also guide the design of new synthetic methodologies by predicting reaction feasibility and identifying potential side products. researchgate.net

StepDescriptionKey Computational Insight
1. ActivationSingle-Electron Transfer (SET) to the C-Br bond of this compound.Calculation of reduction potential; modeling of the electron transfer transition state.
2. Radical FormationCleavage of the C-Br bond to form the benzothiazol-2-yl-difluoromethyl radical and a bromide anion.Determination of the C-Br bond dissociation energy; analysis of the potential energy surface for bond cleavage.
3. Radical ReactionThe resulting radical engages in further reactions (e.g., addition, coupling).Modeling of transition states and activation barriers for subsequent bond-forming steps.

Analysis of Carbon-Bromine and Carbon-Fluorine Bond Properties and Reactivity

The unique reactivity of this compound stems directly from the distinct properties of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds within the -CF2Br group. mdpi.com The C-F bond is renowned for its exceptional strength, often labeled the strongest single bond in organic chemistry. stackexchange.comwikipedia.org In contrast, the C-Br bond is significantly weaker and more polarizable. quora.com

This disparity in bond strength is the critical factor governing the molecule's chemical behavior. The bond dissociation energy (BDE) for a typical C-F bond is approximately 115 kcal/mol (or 485 kJ/mol), whereas the BDE for a C-Br bond is around 72.1 kcal/mol (or 285 kJ/mol). wikipedia.orgquora.com This substantial energy difference dictates that under radical-forming conditions, the C-Br bond is the kinetically and thermodynamically favored site of cleavage. chemguideforcie.co.uk

Computational analysis can quantify these properties. DFT calculations can predict bond lengths, vibrational frequencies, and bond dissociation energies. For the -CF2Br group, models would show a longer, weaker C-Br bond and shorter, stronger C-F bonds. The high electronegativity of fluorine (4.0) compared to bromine (2.96) and carbon (2.55) leads to a significant polarization of the C-F bonds, contributing to their strength through a substantial ionic character. wikipedia.orgdoubtnut.comechemi.com

Therefore, the C-F bonds act as a robust and inert scaffold, while the C-Br bond serves as the functional "handle" for initiating chemical transformations. This selective reactivity makes this compound a valuable reagent for introducing the difluoromethyl-benzothiazole moiety into other molecules, as the C-F bonds remain intact throughout the reaction. fluorine1.ru

PropertyCarbon-Fluorine (C-F) BondCarbon-Bromine (C-Br) Bond
Average Bond Energy (kcal/mol)~115 wikipedia.org~72 wikipedia.org
Average Bond Length (Å)~1.35 wikipedia.org~1.94
Electronegativity of Halogen4.0 wikipedia.org2.96
Reactivity ProfileHighly stable, generally unreactive. chemguideforcie.co.ukPreferential site for radical cleavage and nucleophilic substitution. chemguideforcie.co.uk

Investigation of Intermolecular Interactions and Crystal Packing (if applicable to fluorinated benzothiazoles)

For this molecule, several types of interactions are expected to be significant:

π-π Stacking: The planar, aromatic benzothiazole rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic heterocycles.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites on neighboring molecules, such as the nitrogen or sulfur atoms (C-Br···N or C-Br···S). acs.org These interactions can play a crucial role in directing the supramolecular assembly. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its halogen substituents. These dipole-dipole forces will also contribute to the cohesion of the crystal. nih.gov

Computational methods like Hirshfeld surface analysis and PIXEL calculations can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that stabilize the crystal structure. mdpi.com The introduction of halogen substituents, particularly fluorine, is known to modulate intermolecular interactions, which can affect physical properties like melting point and solubility. uobasrah.edu.iqmdpi.com

Interaction TypeDescriptionPotential Role in Crystal Packing
π-π StackingAttractive, non-covalent interactions between aromatic rings.Major contributor to the assembly of the benzothiazole cores.
Halogen Bonding (C-Br···X)Directional interaction involving the electropositive region on the bromine atom. rsc.orgActs as a "supramolecular glue," directing the orientation of molecules. acs.org
Weak Hydrogen Bonds (C-H···F/N/S)Weak electrostatic interactions between a C-H bond and a lone pair on F, N, or S. mdpi.comed.ac.ukForms an extensive network that contributes to lattice stability. nih.govrsc.org
Van der Waals ForcesGeneral dispersion and repulsion forces between molecules.Provides overall cohesion and fills space efficiently.

Strategic Applications in the Synthesis of Complex Molecules

Role as a Building Block for Difluoromethylated Heterocyclic Scaffolds

2-(Bromodifluoromethyl)benzo[d]thiazole is recognized as an effective building block for the construction of difluoromethylated heterocyclic scaffolds. It functions as an ideal source for the benzo[d]thiazol-2-yldifluoromethyl radical through processes like metal-catalyzed or promoted single electron transfer. mdpi.com This reactivity allows for its coupling with a variety of substrates, enabling the synthesis of more complex molecules that feature the benzothiazole (B30560) core appended with a difluoromethyl group.

The difluoromethyl group (CF2H) is a critical pharmacophore in drug design, often serving as a bioisostere for hydroxyl (OH) or thiol (SH) functionalities. cas.cn Its inclusion can lead to improved metabolic stability, enhanced lipophilicity, and better binding affinity to biological targets. oup.com By providing a reliable method for introducing this group onto other molecular frameworks, this compound plays a crucial role in the development of novel therapeutic agents and other functional molecules. Its application facilitates the creation of structurally diverse libraries of difluoromethylated compounds for biological screening and optimization.

Synthesis of Fluorinated Benzothiazole Derivatives for Advanced Chemical Design

The unique reactivity of this compound makes it a key component in the synthesis of a wide array of fluorinated benzothiazole derivatives. These derivatives are sought after for their potential applications in various fields, including medicine and materials science. chemijournal.comnih.gov The synthesis of these advanced structures often leverages the C-Br bond in the bromodifluoromethyl group, which can be readily transformed through various chemical reactions.

Research has demonstrated that this compound can undergo a range of transformations, including:

Arylation reactions

Alkylation reactions

Oxygen (sulfur) substitution reactions mdpi.com

These reactions provide synthetic chemists with powerful tools to construct complex molecular architectures centered around the fluorinated benzothiazole core. For instance, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole has been achieved through a copper-promoted reaction between this compound and diphenyl diselenide. mdpi.com This highlights the compound's utility in forming new carbon-heteroatom bonds under relatively mild conditions. The ability to generate such derivatives is essential for fine-tuning the properties of molecules for specific applications.

This compound serves as a practical reagent for incorporating this crucial moiety into bioactive molecules. mdpi.com The introduction of the benzothiazole-linked gem-difluoromethylene group can enhance the pharmacological activity of parent compounds. mdpi.com This strategic incorporation has become a privileged approach in drug discovery, as it can slow down metabolic oxidation and restrain biodegradation and hydrolysis, ultimately leading to more robust drug candidates. mdpi.com The difluoromethyl group (CF2H), closely related to the gem-difluoromethylene moiety, can also act as a lipophilic hydrogen bond donor, further influencing molecular interactions. cas.cn

The preparation of molecular systems linked by a gem-difluoromethylene group is a key area of research, and this compound is an important tool in this endeavor. It acts as a precursor to the benzothiazolyl-difluoromethylene radical, which can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com This process allows for the construction of molecules where two distinct structural domains are connected by a CF2 linker.

An example of this is the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole, which links a phenylselenyl group to the benzothiazole core via a CF2 bridge. mdpi.com The synthesis proceeds from 2-aminobenzenethiol and bromodifluoroacetic acid to first form the this compound intermediate. mdpi.com This intermediate then reacts with diphenyl diselenide in the presence of copper powder to yield the final product. mdpi.com Such synthetic strategies are crucial for creating novel molecular systems with tailored electronic and steric properties for various applications.

Reaction TypeReactant with this compoundResulting Linkage/MoietyReference
SelenylationDiphenyl diselenide (with Copper promoter)Formation of a C-Se bond, creating a PhSe-CF2-benzothiazole system mdpi.com
ArylationAryl compoundsFormation of a C-C bond, creating an Ar-CF2-benzothiazole system mdpi.com
AlkylationAlkyl compoundsFormation of a C-C bond, creating an Alkyl-CF2-benzothiazole system mdpi.com
Oxygen/Sulfur SubstitutionOxygen or Sulfur nucleophilesFormation of C-O or C-S bonds, replacing the bromine atom mdpi.com

Potential Contributions to Agrochemical and Material Science Research (General Context of Organofluorine Compounds)

While this compound has specific applications in synthesizing complex heterocyclic systems, its broader value can be understood within the context of organofluorine chemistry's significant impact on agrochemicals and material science. wikipedia.org The introduction of fluorine into organic molecules imparts unique properties that are highly desirable in these fields. numberanalytics.comnumberanalytics.com

In agrochemical research , organofluorine compounds are integral to the development of modern pesticides, herbicides, and fungicides. numberanalytics.comnumberanalytics.com The presence of fluorine can enhance the biological efficacy, stability, and selectivity of these agents. numberanalytics.comalfa-chemistry.com This often leads to products that are effective at lower doses, have lower toxicity to non-target organisms, and possess improved metabolic resistance, which is crucial in overcoming pest resistance. alfa-chemistry.comnih.gov Over half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org

AgrochemicalTypeFluorine-Containing MoietyReference
FlumioxazinHerbicideContains an aromatic fluorine atom numberanalytics.com
FipronilInsecticideContains a trifluoromethyl group numberanalytics.comnumberanalytics.com
FlufenacetHerbicideContains an aromatic fluorine atom numberanalytics.com

In material science , organofluorine compounds are fundamental to the creation of advanced materials with exceptional properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the high thermal stability and chemical inertness of fluorinated materials. wikipedia.orgnumberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are widely used for their non-stick surfaces, low friction, and resistance to harsh chemicals and high temperatures. wikipedia.orgnumberanalytics.com These properties make them indispensable in industries ranging from aerospace and electronics to cookware and medical devices. numberanalytics.comworktribe.com Fluorinated surfactants are also used in applications like firefighting foams. numberanalytics.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2-(Bromodifluoromethyl)benzo[d]thiazole typically involves the condensation cyclization of 2-aminobenzenethiol with bromodifluoroacetic acid. mdpi.com While effective, future research should prioritize the development of more sustainable and efficient synthetic routes. The principles of green chemistry offer a roadmap for this pursuit, encouraging methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.

Future research could focus on:

Catalyst-Free and Solvent-Free Conditions: Inspired by green syntheses of other benzothiazole (B30560) derivatives, developing a method for this compound that proceeds at room temperature without a catalyst or solvent would represent a significant advancement in sustainability. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.net Investigating microwave-assisted protocols for this specific compound could provide a more energy-efficient alternative to conventional heating. nih.govresearchgate.net

One-Pot Procedures: Designing one-pot, multi-component reactions that combine starting materials with a catalyst in a single step can improve process efficiency and reduce the need for intermediate purification steps. mdpi.com

Heterogeneous Catalysis: The development of solid-supported or recyclable catalysts, such as bismuth oxide nanoparticles or polymer-bound catalysts, could simplify product purification and allow for catalyst reuse, aligning with green chemistry principles. mdpi.com

Table 1: Potential Sustainable Synthetic Strategies

Methodology Potential Advantages Relevant Precedents for Benzothiazoles
Microwave-Assisted Synthesis Reduced reaction time, increased yields, energy efficiency. Efficient synthesis of benzo[d]imidazo[2,1-b]thiazoles. nih.govresearchgate.net
Catalyst-Free Synthesis in Water Environmentally benign solvent, simplified workup, cost-effective. Catalyst-free synthesis of fused heterocycles in water. nih.gov
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, process scalability. Use of Bi2O3 nanoparticles as an efficient heterogeneous catalyst. mdpi.com

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high selectivity, use of a renewable energy source. | Metal-free synthesis of benzothiazole motifs using visible light. mdpi.com |

Expanding the Scope of Reactivity and Derivatization Reactions under Mild Conditions

This compound is recognized as a valuable source for the benzothiazolyl-difluoromethylene radical, which can be generated through single electron transfer processes, often promoted by a metal catalyst. mdpi.com This reactivity has been harnessed for arylation, alkylation, and oxygen/sulfur substitution reactions. mdpi.com A key future direction is to expand the repertoire of its derivatization reactions, with a particular focus on employing mild conditions to enhance functional group tolerance and selectivity.

Unexplored avenues include:

Photoredox Catalysis: Using visible light to initiate radical reactions could provide a mild and highly selective alternative to traditional methods for generating the difluoromethylene radical, avoiding harsh reagents and high temperatures.

Cross-Coupling Reactions: While arylation has been explored, a systematic investigation into various modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could unlock a vast array of derivatives. Developing conditions for these reactions that are tolerant of the -CF2Br group is a critical research goal.

C-H Functionalization: Direct functionalization of C-H bonds on the benzo moiety of the molecule would be an atom-economical way to introduce complexity without the need for pre-functionalized starting materials.

Advanced Catalytic Systems for Selective Transformations

The known reactivity of this compound is often reliant on metal promoters or catalysts, such as copper powder in its reaction with diphenyl diselenide. mdpi.com Future research should aim to develop more sophisticated catalytic systems that offer superior control over selectivity and efficiency.

Areas for advancement include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on earth-abundant and less toxic metals like iron, copper, or manganese is a primary goal for sustainable chemistry.

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of reactions involving this compound would be a major breakthrough. This would allow for the synthesis of enantiomerically pure derivatives, which is of paramount importance for applications in medicinal chemistry.

Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) in a single pot can enable novel transformations that are not possible with either catalyst alone. This approach could unlock unprecedented reactivity pathways for the compound.

Deeper Computational and Mechanistic Understanding of Complex Reactivity

While experimental work continues, a deeper mechanistic understanding of the reactions involving this compound is crucial for rational optimization and the discovery of new transformations. Computational chemistry provides powerful tools to achieve this.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.netmdpi.com Applying DFT to the radical-mediated reactions of this compound could elucidate the precise mechanism of single electron transfer and subsequent bond formations. researchgate.netmdpi.com

Predicting Reactivity and Selectivity: Computational models can help predict how changes to the substrate, reagents, or catalyst will influence the reactivity and selectivity of a transformation. This in-silico screening can guide experimental design, saving time and resources. nih.gov

Analysis of Electronic Properties: A thorough computational analysis of the molecule's electronic structure, including its molecular orbitals (HOMO-LUMO) and electrostatic potential, can provide fundamental insights into its reactivity and guide the design of new applications, particularly in materials science. mdpi.com

Exploration of New Applications in Specialized Chemical Fields

The benzothiazole core is a well-established scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net The introduction of the bromodifluoromethyl group provides unique electronic properties that could be leveraged for novel applications in highly specialized fields.

Promising areas for exploration include:

Materials Science: The electron-withdrawing nature of the difluoromethyl group could make derivatives of this compound suitable for use in organic electronics, such as organic field-effect transistors (OFETs) or organic solar cells (OSCs). mdpi.com

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Investigating the potential of this compound derivatives as novel fungicides or pesticides is a logical avenue for research.

Medicinal Chemistry: The difluoromethylene (CF2) group is a known bioisostere for an ether oxygen or a carbonyl group, and its incorporation can modulate a molecule's pharmacokinetic properties. This compound serves as a valuable building block for synthesizing new drug candidates where the benzothiazole-CF2 moiety could be a key pharmacophore. chemenu.com

Table 2: Potential Specialized Applications

Field Rationale for Exploration Potential Compound Class
Organic Electronics The electron-withdrawing -CF2Br group can tune electronic properties for use in n-type semiconductor materials. Donor-acceptor conjugated polymers for organic solar cells. mdpi.com
Agrochemicals Fluorinated moieties often enhance bioavailability and efficacy in agrochemical compounds. Novel fungicides or insecticides.
Medicinal Chemistry The CF2 group is a key bioisostere; the benzothiazole scaffold has known biological activity. Anticancer, anti-inflammatory, or antiviral agents. chemenu.comnih.gov

| Chemical Probes | The unique spectroscopic signature of fluorine (19F NMR) can be used for in-vitro and in-vivo imaging and assays. | Probes for biological imaging and diagnostics. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromodifluoromethyl)benzo[d]thiazole, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of substituted benzothiazole precursors with bromodifluoromethylating agents. Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in heterocyclic systems .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
  • Purification methods : Column chromatography or recrystallization ensures high purity, validated via melting point and spectroscopic analysis .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns and confirm bromodifluoromethyl group integration .
  • IR spectroscopy : Peaks near 1100–1200 cm1^{-1} confirm C-F and C-Br stretching vibrations .
  • Elemental analysis : Matches experimental vs. theoretical C/F/Br/S percentages to validate purity (>98%) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • First-aid protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Functional selection : Hybrid functionals (e.g., B3LYP) accurately model electron density and orbital interactions, critical for predicting electrophilic/nucleophilic sites .
  • Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) reveal charge-transfer tendencies, guiding substitution reactions .
  • Thermochemical accuracy : DFT with exact-exchange corrections (e.g., Becke’s 1993 method) predicts bond dissociation energies within ±2.4 kcal/mol .

Q. When encountering discrepancies in reported synthetic yields of this compound derivatives, what methodological approaches can identify optimal reaction parameters?

  • Design of experiments (DoE) : Systematically vary bases (e.g., KOAc vs. K2 _2CO3 _3), solvents, and catalysts to identify yield-limiting factors .
  • Kinetic studies : Monitor reaction progress via TLC/GC-MS to pinpoint side reactions (e.g., hydrolysis of Br-CF2 _2 groups) .
  • Computational modeling : Use DFT to predict intermediate stability and transition-state barriers influencing regioselectivity .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

  • Electrophilic activation : The bromodifluoromethyl group enhances electrophilicity at the thiazole C2 position, favoring nucleophilic attack (e.g., thiols, amines) .
  • Steric effects : Bulky substituents on the benzothiazole ring direct nucleophiles to para positions, validated by X-ray crystallography .
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, increasing SN2 pathway dominance .

Q. What methodological strategies are recommended for evaluating the biological activity of this compound derivatives in anti-parasitic research?

  • In vitro assays : Screen against Trypanosoma cruzi using viability assays (e.g., resazurin reduction) at 1–50 μM concentrations .
  • Docking studies : Perform molecular docking with target enzymes (e.g., cruzain) to predict binding affinities and guide structural optimization .
  • SAR analysis : Modify substituents (e.g., halogenation at C6) to correlate electronic effects with IC50 _{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.